3-{[4-(3-chloro-4-methylphenyl)piperazino]carbonyl}-2H-chromen-2-one
Description
3-{[4-(3-Chloro-4-methylphenyl)piperazino]carbonyl}-2H-chromen-2-one is a synthetic coumarin derivative featuring a piperazine-carbonyllinked 3-chloro-4-methylphenyl substituent. While its exact pharmacological profile remains under investigation, structurally analogous compounds demonstrate antinociceptive, antioxidant, and receptor-modulating activities .
Properties
IUPAC Name |
3-[4-(3-chloro-4-methylphenyl)piperazine-1-carbonyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3/c1-14-6-7-16(13-18(14)22)23-8-10-24(11-9-23)20(25)17-12-15-4-2-3-5-19(15)27-21(17)26/h2-7,12-13H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYJJCCBSIEQAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(3-chloro-4-methylphenyl)piperazino]carbonyl}-2H-chromen-2-one typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 3-chloro-4-methylphenyl isocyanate with piperazine to form the corresponding piperazine derivative.
Coupling with Chromen-2-one: The piperazine derivative is then coupled with chromen-2-one under specific conditions to yield the final product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-{[4-(3-chloro-4-methylphenyl)piperazino]carbonyl}-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine moiety or the chromen-2-one core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3-{[4-(3-chloro-4-methylphenyl)piperazino]carbonyl}-2H-chromen-2-one has several scientific research applications:
Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: The compound may be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity.
Mechanism of Action
The mechanism of action of 3-{[4-(3-chloro-4-methylphenyl)piperazino]carbonyl}-2H-chromen-2-one involves its interaction with molecular targets within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
3-{[4-(3-Chlorophenyl)piperazinyl]carbonyl}-2H-chromen-2-one
- Structure : Differs by lacking the 4-methyl group on the phenyl ring.
- Molecular Weight : 368.81 g/mol (C₂₀H₁₇ClN₂O₃) vs. 382.84 g/mol for the target compound.
- Pharmacology: Piperazine-linked coumarins are associated with membrane-stabilizing and antioxidant effects, which may mitigate neuropathic pain .
4-{[4-(3-Chlorophenyl)piperazinyl]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one
- Structure : Piperazine attached via a methylene bridge at position 4 of the coumarin core, with additional 6-hydroxy and 7-methyl substituents .
- Key Differences :
- Positional Isomerism : Methylenepiperazine at position 4 vs. carbonylpiperazine at position 3.
- Substituents : Hydroxy and methyl groups at positions 6 and 7 may enhance hydrogen bonding and metabolic stability.
- Implications : Position 4 substitution could reduce planarity, affecting intercalation with DNA or enzymes like cyclooxygenase.
4-[3-(4-Piperazin-1-yl-propoxy)]-7-methoxy-3-phenyl-2H-chromen-2-one Derivatives
- Structure : Piperazine linked via a propoxy chain at position 4, with methoxy and phenyl substituents .
- Activity : These derivatives exhibit modified pharmacokinetics due to the flexible propoxy linker, which may enhance bioavailability but reduce target specificity compared to direct carbonyl linkages .
Non-Coumarin Piperazine Derivatives
Dihydrofuran-2-one Derivatives (e.g., LPP1)
Quinolinecarboxylic Acid Derivatives
- Structure: Piperazine-linked quinoline core with carboxylic acid groups .
- Activity: Antibacterial and anti-inflammatory profiles due to the quinoline scaffold’s metal-chelating properties. The carboxylic acid group enhances solubility but may limit blood-brain barrier penetration compared to the neutral coumarin system .
Data Tables
Table 1: Structural and Pharmacological Comparison of Selected Compounds
Research Findings and Implications
- Synthetic Routes : The target compound’s synthesis likely parallels methods for analogous coumarin-piperazine derivatives, involving coupling of activated carbonyl intermediates (e.g., triphosgene-mediated reactions) with substituted piperazines .
Structure-Activity Relationships (SAR) :
- Piperazine Linkage : Carbonyl groups enhance rigidity and electronic interactions vs. methylene or propoxy linkers .
- Phenyl Substituents : Electron-withdrawing groups (e.g., Cl) improve stability; methyl groups enhance lipophilicity .
- Coumarin Substitution : Hydroxy or methoxy groups at positions 6/7 may improve solubility but reduce CNS penetration .
- Therapeutic Potential: The target compound’s combination of a chloro-methylphenyl group and carbonylpiperazine linkage positions it as a candidate for neuropathic pain management, leveraging antioxidant and receptor-modulating activities observed in analogues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
